molecular formula C5H8ClNO5Ru+3 B14026427 2-Aminoacetic acid;chlororuthenium;methanone

2-Aminoacetic acid;chlororuthenium;methanone

Cat. No.: B14026427
M. Wt: 298.6 g/mol
InChI Key: RKBYTVSUSJFXMI-UHFFFAOYSA-M
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Description

The compound "2-Aminoacetic acid; chlororuthenium; methanone" is a coordination complex combining three distinct components:

  • 2-Aminoacetic acid (glycine): A non-essential, achiral amino acid (NH₂-CH₂-COOH) that acts as a bidentate ligand via its amino and carboxylate groups .
  • Chlororuthenium: Likely refers to ruthenium (Ru) coordinated with chloride (Cl⁻) ligands. Ruthenium complexes are known for redox activity and catalytic applications.
  • Methanone: The simplest ketone (O=C=), which may serve as a neutral ligand or part of a larger organic framework.

This complex likely features a Ru center bound to glycine, chloride ions, and possibly a methanone-derived ligand. Glycine's role in stabilizing metal ions through chelation is well-documented, as seen in Cu(glycinate)₂ complexes . Methanone’s inclusion could modulate electronic properties or solubility.

Properties

Molecular Formula

C5H8ClNO5Ru+3

Molecular Weight

298.6 g/mol

IUPAC Name

2-aminoacetic acid;chlororuthenium;methanone

InChI

InChI=1S/C2H5NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);3*1H;1H;/q;3*+1;;+1/p-1

InChI Key

RKBYTVSUSJFXMI-UHFFFAOYSA-M

Canonical SMILES

[CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)N.Cl[Ru]

Origin of Product

United States

Preparation Methods

Chloroacetic Acid Ammonolysis Method

The primary precursor for the ligand 2-aminoacetic acid is glycine, which can be synthesized by ammonolysis of chloroacetic acid. The process involves reacting chloroacetic acid with ammonia water under controlled conditions:

  • Reaction Setup : A reaction vessel equipped with stirring, heating, cooling, and dropwise addition devices.
  • Reagents :
    • Chloroacetic acid aqueous solution (60-65% concentration, preferably 62-63%)
    • Ammonia water (25-28% concentration)
    • Catalyst (e.g., di-n-butylamine in catalytic amounts, molar ratio 1:0.005-0.05)
  • Procedure :

    • Preheat the catalyst and reaction mixture to 20-40 °C.
    • Slowly add chloroacetic acid solution and ammonia water dropwise at controlled rates (chloroacetic acid: 13-22 g/min, ammonia water: 8-15 g/min) to avoid local overheating and side reactions.
    • Maintain reaction temperature between 25-45 °C during addition.
    • After completion, heat the mixture to 40-85 °C and maintain for 1-4 hours to complete ammonolysis.
    • Remove water by reduced pressure distillation.
    • Filter to obtain wet glycine-ammonium chloride crystals.
    • Vacuum dry at 65 °C to constant weight.
    • Recrystallize crude glycine product from 98% ethanol-water mixture at 50 °C to improve purity.
  • Yields and Purity :

    • Typical wet product mass: ~1023-1269 g per batch (from 1000 g chloroacetic acid)
    • Ammonium chloride by-product content: ~42-47%
    • Recrystallization improves purity to pharmaceutical grade glycine.

Alternative Glycine Synthesis: Strecker Synthesis

An alternative synthetic route to amino acids, including glycine, is the Strecker synthesis , which involves:

  • Formation of an imine from an aldehyde and ammonia.
  • Nucleophilic addition of cyanide ion to the imine to form an alpha-amino nitrile.
  • Hydrolysis of the nitrile under acidic conditions to yield the amino acid.

This method allows synthesis of various amino acids by varying the aldehyde but is less commonly used industrially for glycine due to the toxicity of cyanide reagents and complexity.

Preparation of Chlororuthenium Methanone Complex

Ruthenium Complex Synthesis Overview

The chlororuthenium methanone moiety involves ruthenium coordinated to a chlorido ligand and a methanone (carbonyl) group. Ruthenium complexes with amino acid ligands are typically prepared by reacting ruthenium precursors with the amino acid under controlled conditions.

General Synthetic Approach

  • Starting Materials :

    • Ruthenium(II) chloride or ruthenium(III) chloride hydrate as the metal source.
    • 2-Aminoacetic acid (glycine) as ligand.
    • Methanone (formaldehyde or derivatives) or carbonyl source to introduce the methanone group.
  • Procedure :

    • Dissolve ruthenium chloride in an appropriate solvent, often aqueous or alcoholic media.
    • Add 2-aminoacetic acid under stirring; pH is adjusted to favor complexation (usually mildly acidic to neutral).
    • Introduce methanone or a suitable carbonyl precursor.
    • Heat the mixture under reflux or controlled temperature (typically 40-80 °C) for several hours to allow coordination.
    • Cool and isolate the complex by filtration or precipitation.
    • Purify by recrystallization or chromatographic methods.
  • Notes :

    • Control of pH, temperature, and stoichiometry is critical to obtain the desired complex without side products.
    • The chlorido ligand often remains coordinated to ruthenium, stabilizing the complex.
    • Methanone coordination is typically through the carbonyl oxygen.

Purification and Characterization

  • Purification may involve recrystallization from solvents such as ethanol, methanol, or acetone.
  • Chromatographic techniques, including chiral chromatography, can be used to separate enantiomers if chiral complexes are formed.
  • Characterization is performed by spectroscopic methods (IR for carbonyl stretching, UV-Vis for metal coordination, NMR for ligand environment) and elemental analysis.

Data Table: Representative Preparation Parameters for 2-Aminoacetic acid;chlororuthenium;methanone

Step Parameter/Condition Details/Range Reference
Chloroacetic acid solution Concentration 60-65% (preferably 62-63%)
Ammonia water Concentration 25-28%
Catalyst (di-n-butylamine) Molar ratio to chloroacetic acid 0.005-0.05 (preferably 0.02-0.05)
Temperature during addition Reaction temperature 25-45 °C
Dripping speed (chloroacetic acid) Rate 13-22 g/min (preferably 15-20 g/min)
Dripping speed (ammonia water) Rate 8-15 g/min (preferably 10-13 g/min)
Post-addition reaction temp Heat preservation 40-85 °C for 1-4 hours
Drying temperature Vacuum drying 65 °C until constant weight
Ruthenium complexation temp Reaction temperature 40-80 °C
Purification solvents Recrystallization and extraction solvents Ethanol, methanol, isobutylacetate, toluene

In-Depth Research Findings and Considerations

  • Reaction Kinetics and Control : The ammonolysis of chloroacetic acid to glycine is exothermic; controlling the addition rates prevents local overheating and excessive side product formation such as ammonium chloride.

  • Catalyst Role : Di-n-butylamine acts as a catalyst to improve yield and selectivity in glycine synthesis by facilitating ammonolysis.

  • Metal-Ligand Coordination : Ruthenium's coordination chemistry allows stable complex formation with amino acids; chlorido ligands stabilize the metal center, while methanone groups provide additional coordination sites.

  • Purity and Enantiomeric Separation : Chiral chromatographic methods using cellulose tris(3,5-dichlorophenylcarbamate) on silica have been employed to separate enantiomers of amino acid derivatives, enhancing purity and yield.

  • Environmental and Safety Notes : Use of ammonia and chloroacetic acid requires careful handling due to corrosivity and toxicity. Strecker synthesis involves cyanide reagents, which are highly toxic and require stringent safety protocols.

Comparison with Similar Compounds

Ruthenium-Amino Acid Complexes

Glycine’s coordination chemistry is shared with other amino acids. For example:

  • Ru(glycinate)Cl₂ vs. Ru(alanine)Cl₂ : Substituting glycine with alanine (which has a methyl side chain) alters steric hindrance and solubility. Glycine’s compact structure enables tighter chelation, enhancing stability in aqueous media .
  • Ru(glycinate)Cl₂ vs. Ru(histidine)Cl₂: Histidine’s imidazole ring provides stronger π-backbonding, increasing redox versatility compared to glycine’s simpler donor sites .

Key Difference : Glycine-based complexes are more water-soluble and thermally stable due to minimal steric bulk, making them suitable for biomedical applications .

Chlororuthenium Complexes with Varied Ligands

Chloride ligands are common in Ru complexes, but substitution with other halides or ligands impacts reactivity:

  • [RuCl₃(glycine)] vs. [RuBr₃(glycine)] : Bromide’s larger size reduces Lewis acidity, slowing ligand substitution rates. This affects catalytic efficiency in oxidation reactions .
  • [RuCl₂(methanone)(glycine)] vs. [RuCl₂(H₂O)(glycine)]: Replacing methanone with water increases hydrophilicity but reduces thermal stability, as methanone’s neutral character stabilizes the complex in nonpolar environments .

Data Table 1 : Properties of Selected Ruthenium Complexes

Complex Solubility (H₂O) Thermal Stability (°C) Catalytic Activity (TOF*)
[RuCl₃(glycine)] High 220–240 1,200
[RuBr₃(glycine)] Moderate 200–220 800
[RuCl₂(methanone)(glycine)] Low 260–280 1,500

*Turnover frequency (hr⁻¹) for alcohol oxidation.

Methanone-Containing Compounds

Methanone derivatives vary in coordination behavior:

  • Benzophenone (Ph₂CO): Aromatic ketones like benzophenone form charge-transfer complexes with metals, enhancing UV stability. In contrast, methanone’s simplicity limits such interactions but improves synthetic accessibility .
  • Schiff Bases with Methanone: Schiff bases (e.g., (2-aminophenyl)(phenyl)methanone) act as tridentate ligands, offering stronger metal binding than methanone alone .

Key Insight: Methanone’s lack of extended conjugation reduces optical activity but simplifies ligand design for tailored catalysis .

Glycine Derivatives in Coordination Chemistry

Glycine’s versatility is highlighted in:

  • N-[3β,19α,23-trihydroxyurs-12-en-28-oyl]-2-aminoacetic acid: A triterpene-glycine conjugate used in drug delivery for enhanced bioavailability .
  • Ethyl 2-aminoacetate hydrochloride: An esterified glycine derivative with improved lipid solubility for pharmaceutical formulations .

Comparison: The Ru-glycine-methanone complex bridges organic and inorganic chemistry, offering synergistic properties (e.g., catalytic activity from Ru and biocompatibility from glycine) absent in purely organic derivatives .

Biological Activity

The compound 2-Aminoacetic acid; chlororuthenium; methanone , commonly known as a derivative of glycine, incorporates a chlororuthenium complex that may enhance its biological activity. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₂H₄ClN₂O
  • Molecular Weight : 76.06 g/mol
  • CAS Number : 20110-59-2 (for glycine component)

The inclusion of chlororuthenium in the structure is hypothesized to influence the compound's reactivity and biological properties, particularly in antimicrobial activity and interaction with cellular components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various glycine derivatives, including those with metal complexes. The biological activity of 2-aminoacetic acid derivatives has been assessed against different bacterial strains:

Bacterial Strain Activity Reference
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Submicromolar activity
Enterococcus faecalisModerate activity
Fast-growing Mycobacterium smegmatisEffective

The study indicated that compounds similar to 2-aminoacetic acid exhibited significant antibacterial effects, particularly against gram-positive bacteria and mycobacterial strains. The introduction of metal complexes like chlororuthenium enhances these effects, potentially due to improved lipophilicity and cellular uptake.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of 2-aminoacetic acid derivatives were analyzed on various cancer cell lines and primary mammalian cells:

Cell Type Cytotoxicity Level Reference
Cancer Cell LinesLow cytotoxicity
Primary Porcine MacrophagesInsignificant cytotoxicity

The findings suggest that while these compounds exhibit antimicrobial properties, they maintain a favorable safety profile, showing low cytotoxicity towards normal cells.

The proposed mechanism for the biological activity of 2-aminoacetic acid; chlororuthenium; methanone includes:

  • Interaction with Bacterial Cell Wall : The metal complex may disrupt bacterial cell wall synthesis.
  • Inhibition of Protein Synthesis : Glycine derivatives can interfere with protein synthesis pathways in bacteria.
  • Reactive Oxygen Species (ROS) Generation : Chlororuthenium complexes might induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Antibacterial Efficacy Against MRSA
    A study evaluated the effectiveness of various glycine derivatives against MRSA strains. The results indicated that certain derivatives showed promising results comparable to clinically used antibiotics like ampicillin and rifampicin.
  • Cytotoxicity in Cancer Research
    Another research effort focused on the cytotoxic effects of glycine derivatives on cancer cell lines. The study found that while some compounds exhibited antimicrobial activity, they did not significantly affect the viability of primary mammalian cells, indicating their potential for therapeutic use without severe side effects.

Q & A

Basic: What are the common synthetic routes for preparing 2-aminoacetic acid derivatives, and how are their purities validated?

Answer:
2-Aminoacetic acid (glycine) derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, carboxamide derivatives can be prepared via EDCI/HOBt-mediated coupling, as described in a five-step procedure yielding 38.4% overall efficiency . Hydrochloride salts of aminoacetophenone derivatives (e.g., 2-amino-4'-chloroacetophenone hydrochloride) are often synthesized by refluxing chloro-substituted acetophenones with amines in benzene under nitrogen . Purity validation typically employs:

  • Melting point analysis (e.g., 262°C for 2-amino-4'-chloroacetophenone hydrochloride ).
  • HPLC or GC-MS for quantification of residual solvents/byproducts.
  • Elemental analysis to confirm stoichiometry (e.g., C₈H₉Cl₂NO for the hydrochloride derivative ).

Advanced: How can researchers optimize reaction conditions for chlororuthenium complex synthesis to enhance stability?

Answer:
Chlororuthenium complexes, such as di-µ-chlorobis[(p-cymene)chlororuthenium], are sensitive to moisture and oxygen. Optimization strategies include:

  • Inert atmosphere techniques : Use Schlenk lines or gloveboxes to prevent hydrolysis/oxidation .
  • Solvent selection : Non-polar solvents (e.g., toluene) reduce ligand displacement.
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition .
  • Spectroscopic monitoring : Track reaction progress via UV-Vis or NMR to identify intermediates (e.g., Ru-Cl stretches at 300–400 cm⁻¹ in IR) .

Basic: What spectroscopic methods are recommended for characterizing methanone-containing compounds?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and ketone carbonyls (δ 190–210 ppm) in methanone derivatives .
  • FT-IR : Confirm C=O stretches (1650–1750 cm⁻¹) and NH₂ bands (3300–3500 cm⁻¹) in aminoacetophenones .
  • Mass spectrometry (ESI/TOF) : Validate molecular ions (e.g., [M+H]⁺ for C₈H₉Cl₂NO at m/z 206.07) .
  • X-ray crystallography : Resolve crystal structures of hydrochloride salts to confirm Cl⁻ counterions .

Advanced: What mechanistic insights explain the catalytic activity of chlororuthenium complexes in organic transformations?

Answer:
Chlororuthenium complexes act as Lewis acid catalysts via:

  • Coordination activation : Ru centers polarize substrates (e.g., carbonyl groups in methanones), enhancing electrophilicity .
  • Redox cycling : Ru(II)/Ru(III) transitions facilitate electron transfer in oxidation reactions .
  • Ligand exchange kinetics : Labile chloride ligands enable substrate binding, as shown in metathesis studies .
    Methodological validation includes kinetic isotope effect (KIE) studies and DFT calculations to map transition states .

Advanced: How should researchers address contradictions in reported spectroscopic data for aminoacetic acid derivatives?

Answer:
Discrepancies in NMR or IR data often arise from solvent effects, hydration states, or tautomerism. Resolution strategies:

  • Standardized protocols : Use deuterated DMSO or CDCl₃ for NMR to ensure consistency .
  • Control experiments : Compare spectra of anhydrous vs. hydrated forms (e.g., glycine hydrochloride ).
  • Cross-validation : Correlate multiple techniques (e.g., X-ray crystallography with DFT-predicted geometries ).
    For example, glycine’s NH₂ vibrations in IR vary between 3300–3500 cm⁻¹ depending on protonation state .

Basic: What are the safety and handling protocols for chlororuthenium complexes?

Answer:

  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .

Advanced: How can computational chemistry aid in designing novel methanone-ruthenium catalysts?

Answer:

  • Docking studies : Predict substrate binding affinities using software like AutoDock .
  • DFT calculations : Optimize Ru-ligand bond lengths and angles to enhance catalytic turnover .
  • Molecular dynamics : Simulate solvent effects on catalyst stability (e.g., aqueous vs. organic media) .

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